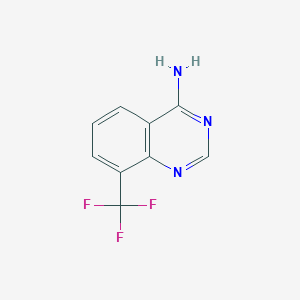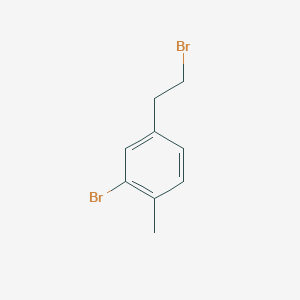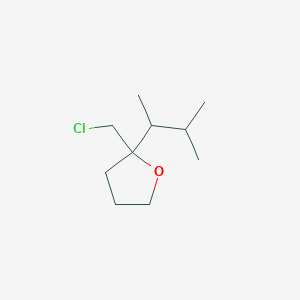
2-(Chloromethyl)-2-(3-methylbutan-2-yl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-2-(3-methylbutan-2-yl)oxolane is an organic compound that belongs to the class of oxolanes Oxolanes are five-membered cyclic ethers containing one oxygen atom This compound is characterized by the presence of a chloromethyl group and a 3-methylbutan-2-yl group attached to the oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-(3-methylbutan-2-yl)oxolane can be achieved through several synthetic routes. One common method involves the reaction of 2-(3-methylbutan-2-yl)oxolane with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions. The general reaction scheme is as follows:
2-(3-methylbutan-2-yl)oxolane+Cl2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced chlorinating agents and catalysts can enhance the efficiency of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-2-(3-methylbutan-2-yl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium hydroxide, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, ethers, and thioethers.
Oxidation Reactions: Products include oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: The major product is 2-(3-methylbutan-2-yl)oxolane.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-2-(3-methylbutan-2-yl)oxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized oxolanes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-2-(3-methylbutan-2-yl)oxolane depends on its specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic substitution, leading to the formation of various derivatives. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)oxolane: Lacks the 3-methylbutan-2-yl group, making it less sterically hindered.
2-(Bromomethyl)-2-(3-methylbutan-2-yl)oxolane: Contains a bromomethyl group instead of a chloromethyl group, leading to different reactivity.
2-(Hydroxymethyl)-2-(3-methylbutan-2-yl)oxolane: Contains a hydroxymethyl group, making it more hydrophilic.
Uniqueness
2-(Chloromethyl)-2-(3-methylbutan-2-yl)oxolane is unique due to the presence of both a chloromethyl group and a 3-methylbutan-2-yl group on the oxolane ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C10H19ClO |
|---|---|
Peso molecular |
190.71 g/mol |
Nombre IUPAC |
2-(chloromethyl)-2-(3-methylbutan-2-yl)oxolane |
InChI |
InChI=1S/C10H19ClO/c1-8(2)9(3)10(7-11)5-4-6-12-10/h8-9H,4-7H2,1-3H3 |
Clave InChI |
OUTKEYDBLGUOFW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)C1(CCCO1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate](/img/structure/B13193468.png)
![2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid](/img/structure/B13193482.png)
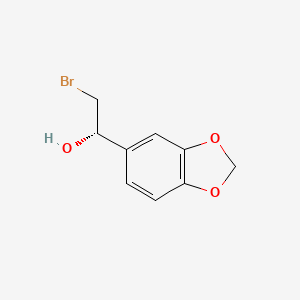
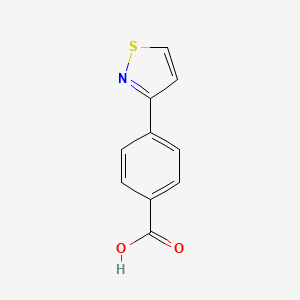

![4-Bromo-1-ethyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13193499.png)
![11-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid](/img/structure/B13193501.png)
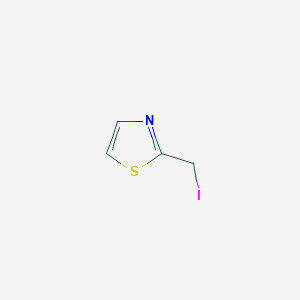
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride](/img/structure/B13193509.png)
![Methyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13193518.png)
![2-[1-(Aminomethyl)-2-methylcyclopentyl]propan-2-ol](/img/structure/B13193529.png)
